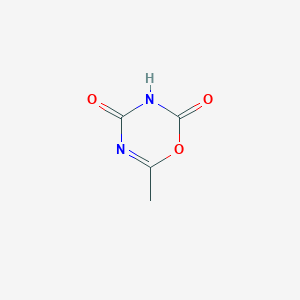

6-Methyl-1,3,5-oxadiazine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methyl-1,3,5-oxadiazine-2,4-dione, also known as Methylglyoxal-bis(guanylhydrazone) or MGBG, is a synthetic compound that has been widely used in scientific research. It belongs to the family of guanylhydrazones, which are known to inhibit the activity of the enzyme ornithine decarboxylase (ODC). ODC is involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. Therefore, MGBG has been studied for its potential as an anti-cancer agent.

Mecanismo De Acción

MGBG inhibits the activity of ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their depletion can cause cell death. Therefore, MGBG has been proposed as a potential anti-cancer agent.

Efectos Bioquímicos Y Fisiológicos

MGBG has been shown to inhibit the activity of ODC, which leads to a decrease in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their depletion can cause cell death. Therefore, MGBG has been proposed as a potential anti-cancer agent.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using MGBG in lab experiments are that it is a synthetic compound that can be easily synthesized and purified. It is also soluble in water and ethanol, which makes it easy to work with. The limitations of using MGBG in lab experiments are that it is a synthetic compound that may not accurately represent the natural compounds found in living organisms. Additionally, MGBG may have off-target effects that could complicate the interpretation of experimental results.

Direcciones Futuras

1. Investigate the potential of MGBG as an anti-cancer agent in vivo.

2. Study the effects of MGBG on other cellular processes besides polyamine biosynthesis.

3. Develop more specific inhibitors of ODC that do not have off-target effects.

4. Investigate the potential of MGBG as a therapeutic agent for other diseases besides cancer.

5. Study the effects of MGBG on the immune system.

6. Investigate the potential of MGBG as a tool for studying the role of polyamines in cellular processes.

Conclusion:

MGBG is a synthetic compound that has been widely used in scientific research. It inhibits the activity of ODC, which is involved in the biosynthesis of polyamines. MGBG has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. MGBG has also been proposed as a potential therapeutic agent for other diseases besides cancer. Future research should focus on investigating the potential of MGBG in vivo and developing more specific inhibitors of ODC that do not have off-target effects.

Métodos De Síntesis

MGBG can be synthesized through the reaction of methylglyoxal with guanylhydrazine. The reaction yields MGBG as a white crystalline solid, which is soluble in water and ethanol.

Aplicaciones Científicas De Investigación

MGBG has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. MGBG works by inhibiting the activity of ODC, which leads to a decrease in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their depletion can cause cell death. Therefore, MGBG has been proposed as a potential anti-cancer agent.

Propiedades

Número CAS |

102618-92-8 |

|---|---|

Nombre del producto |

6-Methyl-1,3,5-oxadiazine-2,4-dione |

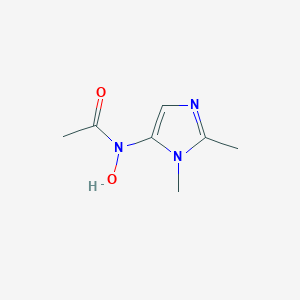

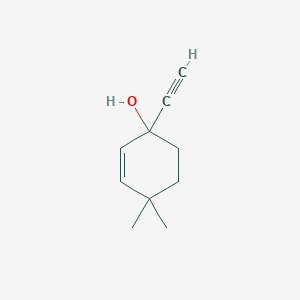

Fórmula molecular |

C4H4N2O3 |

Peso molecular |

128.09 g/mol |

Nombre IUPAC |

6-methyl-1,3,5-oxadiazine-2,4-dione |

InChI |

InChI=1S/C4H4N2O3/c1-2-5-3(7)6-4(8)9-2/h1H3,(H,6,7,8) |

Clave InChI |

QBMIANQSGJJBBN-UHFFFAOYSA-N |

SMILES |

CC1=NC(=O)NC(=O)O1 |

SMILES canónico |

CC1=NC(=O)NC(=O)O1 |

Sinónimos |

2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-methyl- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)

![3-[4-(1,3-Benzoxazol-2-yl)phenyl]imino-1-(morpholin-4-ylmethyl)indol-2-one](/img/structure/B11215.png)